Here's what we do know:
The primary area of scientific research involving PEIV concerns its application in the flavor and fragrance industry. Studies explore its sensory properties and its ability to create or enhance specific flavors and aromas in food and cosmetic products [].
PEIV is known for its pleasant, fruity, and floral scent, often described as reminiscent of roses, peaches, and apricots []. Researchers investigate how PEIV interacts with other flavor and fragrance molecules to achieve desired taste and olfactory profiles.
For instance, studies might examine how PEIV interacts with other esters to create a more complex and realistic fruity flavor in food products [].
Some scientific research focuses on the safety of PEIV for use in consumer products. Regulatory bodies like the Food and Drug Administration (FDA) and International Fragrance Research Institute (IFRA) set safety guidelines for fragrance and flavor ingredients. Research contributes to establishing safe usage levels of PEIV in various applications [, ].
Phenethyl isovalerate is an organic compound with the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.29 g/mol. It is an ester formed from phenethyl alcohol and isovaleric acid. This compound is recognized for its pleasant floral aroma, making it a popular ingredient in the fragrance and flavor industries. Its CAS Registry Number is 140-26-1, and it is also known by various synonyms, including benzylcarbinyl isovalerate and 2-phenylethyl 3-methylbutanoate .
Phenethyl isovalerate has been studied for its biological activities, particularly in relation to its safety profile in human applications. A human maximization test involving 31 subjects indicated no sensitization reactions at a concentration of 4% . Additionally, it has been noted for its potential toxicity to aquatic life, emphasizing the need for careful handling in environmental contexts .
Phenethyl isovalerate can be synthesized through various methods:
Phenethyl isovalerate finds extensive applications in several industries:
Phenethyl isovalerate shares structural similarities with several other compounds. Below are some notable comparisons:
Compound Name | Molecular Formula | Molecular Weight | Similarity Score |
---|---|---|---|
Phenethyl butyrate | C₁₂H₁₆O₂ | 192.26 g/mol | 0.79 |
Phenethyl isobutyrate | C₁₂H₁₆O₂ | 192.26 g/mol | 0.89 |
Benzyl acetate | C₉H₁₀O₂ | 150.18 g/mol | NA |
Isovaleric acid | C₅H₁₀O₂ | 102.13 g/mol | 0.64 |
Phenethyl propionate | C₁₃H₁₈O₂ | 206.29 g/mol | NA |
Uniqueness: Phenethyl isovalerate stands out due to its specific floral aroma profile and its unique combination of both phenethyl and branched-chain fatty acid components, which differentiates it from other similar compounds that may not exhibit the same fragrance characteristics or biological activity .